molecular formula C10H15Cl B2683398 1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane CAS No. 2287319-47-3

1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane

Cat. No. B2683398
CAS RN: 2287319-47-3
M. Wt: 170.68
InChI Key: BXKWQCGRYIGITF-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane” is a derivative of Bicyclo[1.1.1]pentane (BCP), which is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with a formula of C5H8 . The molecular structure consists of three rings of four carbon atoms each .


Synthesis Analysis

The synthesis of BCP derivatives often involves the reactions of [1.1.1]propellane with nucleophiles or radicals . A continuous flow process to generate [1.1.1]propellane on demand has been developed, which can directly be derivatized into various BCP species .


Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . The reactions of [1.1.1]propellane with anions and radicals are facilitated by increased delocalization of electron density over the propellane cage during addition .


Chemical Reactions Analysis

The broad reactivity profile of [1.1.1]propellane derives from the delocalization of electron density within the cage upon reaction . This reactivity profile enables reactions with nucleophiles, radicals, and electrophiles .

Mechanism of Action

While specific information about the mechanism of action for “1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane” is not available, BCP derivatives have been used as bioisosteres in drug design . They can improve the physicochemical properties of potential drug candidates .

Future Directions

The use of BCP derivatives in drug design and materials science is a promising area of research . Future research could focus on the synthesis and functionalization of BCP derivatives, as well as their applications in synthesis and drug discovery .

properties

IUPAC Name

1-(chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Cl/c11-7-9-4-10(5-9,6-9)8-2-1-3-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKWQCGRYIGITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C23CC(C2)(C3)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane

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